2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide
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Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2-CYANOPHENYL)ACETAMIDE is a synthetic organic compound that features a benzodiazole ring system linked to a cyanophenyl group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2-CYANOPHENYL)ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Thioether Formation: The benzodiazole is then reacted with a thiol compound to introduce the sulfanyl group.
Amide Bond Formation: Finally, the resulting intermediate is coupled with 2-cyanophenylacetic acid to form the desired amide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent purification protocols.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group on the benzodiazole ring can be reduced to an amine.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted cyanophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole moiety.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2-CYANOPHENYL)ACETAMIDE involves its interaction with biological macromolecules. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group may also interact with thiol-containing enzymes, inhibiting their activity.
Comparison with Similar Compounds
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE
Uniqueness: 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2-CYANOPHENYL)ACETAMIDE is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C16H12N4OS |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H12N4OS/c17-9-11-5-1-2-6-12(11)18-15(21)10-22-16-19-13-7-3-4-8-14(13)20-16/h1-8H,10H2,(H,18,21)(H,19,20) |
InChI Key |
ZDOCZGZZIMOIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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